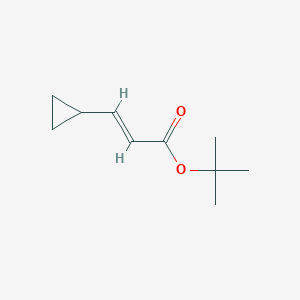

tert-butyl (2E)-3-cyclopropylprop-2-enoate

Descripción general

Descripción

Tert-butyl esters are a class of organic compounds that find large applications in synthetic organic chemistry . They are typically derived from tert-butyl alcohol, which is the simplest tertiary alcohol with a formula of (CH3)3COH .

Synthesis Analysis

Tert-butyl esters can be synthesized using a variety of methods. One approach involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . Another method involves [2 + 2 + 1] cycloaddition reactions employing N-tosylhydrazones, tert-butyl nitrite (TBN), and alkenes as reactants .Molecular Structure Analysis

The molecular structure of tert-butyl esters can be analyzed using various techniques such as X-ray diffraction and NMR spectroscopy . The tert-butyl group exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For example, they can participate in [2 + 2 + 1] cycloaddition reactions . The transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Physical And Chemical Properties Analysis

Tert-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Aplicaciones Científicas De Investigación

Environmental Occurrence, Human Exposure, and Toxicity of SPAs

Synthetic phenolic antioxidants (SPAs) like tert-butyl (2E)-3-cyclopropylprop-2-enoate are prevalent in industrial and commercial products to inhibit oxidation and prolong shelf life. Their environmental occurrence, human exposure, and potential toxicity have been a subject of extensive research. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. SPAs and some of their transformation products have been observed in human tissues, such as fat tissues, serum, urine, breast milk, and fingernails. The toxicity studies suggest that some SPAs might lead to liver toxicity, endocrine disruption, or even carcinogenic effects. Transformation products like 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) can cause DNA damage at low concentrations. The need for further research is emphasized, focusing on novel high molecular weight SPAs, co-exposure effects, and the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Membrane Technology for Fuel Additive Purification

Polymer Membranes in Methanol/Methyl Tert-butyl Ether (MTBE) Separation

The application of polymer membranes, particularly in the purification of fuel additives like MTBE, has been a significant area of research. MTBE, as a popular fuel additive, presents challenges in its production, primarily due to the excess methanol used to catalyze the synthesis. Pervaporation, a membrane process, has been highlighted as an effective method for separating organic mixtures, especially for the azeotropic methanol/MTBE mixture. Research has focused on various polymer membranes such as poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, and their efficiency in this separation process. Mixed matrix membranes (MMMs) have also shown high effectiveness and operational stability in this context (Pulyalina et al., 2020).

Environmental Degradation and Bioremediation of Fuel Oxygenates

Microbial Degradation of Fuel Oxygenates in Subsurface Environments

The fate of fuel oxygenates like MTBE in subsurface environments is influenced by their biodegradability under various conditions. Degradation pathways and the role of tert-butyl alcohol (TBA) as an intermediate in the degradation of MTBE and ETBE have been extensively reviewed. The review discusses the thermodynamics of these degradation processes, the aerobic degradation pathways, and the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying these processes. Despite the potential for biodegradation under various conditions, the presence of fuel oxygenates like MTBE often restricts the use of in situ biodegradation as a remediation strategy at contaminated sites, primarily due to their relatively slower degradation rates compared to other hydrocarbons present in gasoline (Schmidt et al., 2004).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-butyl esters, like “tert-butyl (2E)-3-cyclopropylprop-2-enoate”, are often used in organic chemistry as protecting groups for carboxylic acids . They protect the carboxylic acid group from unwanted reactions during a multi-step synthesis .

Mode of Action

Tert-butyl esters are typically introduced into a molecule through an esterification reaction, where a carboxylic acid reacts with tert-butanol in the presence of an acid catalyst . The tert-butyl ester can be removed later by acid-catalyzed hydrolysis .

Biochemical Pathways

The introduction and removal of tert-butyl esters can influence various biochemical pathways, depending on the specific molecule they’re attached to. For instance, they can affect protein synthesis if they’re used to protect amino acids .

Pharmacokinetics

The ADME properties of “this compound” would depend on the specific molecule it’s attached to. In general, tert-butyl esters can affect a molecule’s solubility, stability, and how it’s metabolized in the body .

Result of Action

The primary result of introducing a tert-butyl ester into a molecule is the protection of a reactive group (like a carboxylic acid), allowing other reactions to take place without affecting that group . The removal of the tert-butyl ester then reveals the reactive group again .

Action Environment

The action of tert-butyl esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by the pH and temperature of the solution . Additionally, certain solvents can affect the stability of tert-butyl esters .

Propiedades

IUPAC Name |

tert-butyl (E)-3-cyclopropylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHARVJRVUVPIPW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643971-46-3 | |

| Record name | tert-butyl (2E)-3-cyclopropylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2631764.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)

![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2631772.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631775.png)

![N-[(2,4-dichlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2631783.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)

![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)